Tmp269

Description

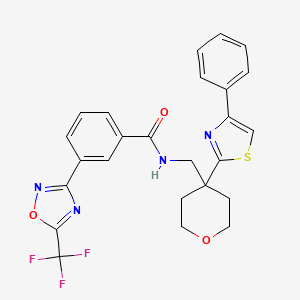

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[[4-(4-phenyl-1,3-thiazol-2-yl)oxan-4-yl]methyl]-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21F3N4O3S/c26-25(27,28)22-31-20(32-35-22)17-7-4-8-18(13-17)21(33)29-15-24(9-11-34-12-10-24)23-30-19(14-36-23)16-5-2-1-3-6-16/h1-8,13-14H,9-12,15H2,(H,29,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORXBWNTEDOVKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)C2=CC=CC(=C2)C3=NOC(=N3)C(F)(F)F)C4=NC(=CS4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21F3N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314890-29-3 | |

| Record name | TMP269 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tmp269: An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tmp269 is a potent and selective small-molecule inhibitor of class IIa histone deacetylases (HDACs), a family of enzymes that play a crucial role in regulating gene expression through the deacetylation of histones and other proteins. By specifically targeting HDACs 4, 5, 7, and 9, this compound has emerged as a valuable tool for elucidating the biological functions of this subclass of HDACs and as a potential therapeutic agent in a range of diseases, including neurological disorders, viral infections, and cancer. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its effects on key signaling pathways, summarizing quantitative data from pivotal studies, and outlining the experimental protocols used to generate these findings.

Core Mechanism of Action: Selective HDAC Class IIa Inhibition

The primary mechanism of action of this compound is its selective inhibition of the catalytic activity of class IIa HDACs. Unlike other HDAC inhibitors that target a broad range of HDAC classes, this compound exhibits significant selectivity, with inhibitory concentrations (IC50) in the nanomolar range for HDACs 4, 5, 7, and 9. This selectivity allows for a more targeted approach to modulating gene expression and cellular function, minimizing off-target effects.

| Target | IC50 (nM)[1][2] |

| HDAC4 | 157 |

| HDAC5 | 97 |

| HDAC7 | 43 |

| HDAC9 | 23 |

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by intervening in several critical signaling pathways. The following sections detail the key pathways identified in preclinical research.

Neuroprotection and Antidepressant Effects: The HDAC5-BDNF Pathway

In the central nervous system, this compound has demonstrated neuroprotective and antidepressant-like effects. A key mechanism underlying these effects is the inhibition of HDAC5 in the hippocampus. HDAC5 is a known repressor of brain-derived neurotrophic factor (BDNF), a critical protein for neuronal survival, growth, and synaptic plasticity. By inhibiting HDAC5, this compound leads to an upregulation of BDNF expression, which in turn promotes neurogenesis and synaptic formation, alleviating depressive-like behaviors.[3][4]

Antiviral Activity against Lumpy Skin Disease Virus (LSDV): The LPA-MEK/ERK Pathway

This compound has been shown to inhibit the replication of Lumpy Skin Disease Virus (LSDV) by modulating host cell metabolism. LSDV infection leads to an increase in lysophosphatidic acid (LPA), a signaling lipid that promotes viral replication by activating the mitogen-activated protein kinase (MEK)/extracellular signal-regulated kinase (ERK) signaling pathway and suppressing the host's innate immune response. This compound treatment downregulates LPA levels, thereby inhibiting the MEK/ERK pathway and restoring the host's antiviral defenses.[5][6][7][8]

Antiviral Activity against Rabies Virus (RABV): Inhibition of Autophagy

This compound also exhibits antiviral activity against the Rabies Virus (RABV). RABV infection induces autophagy, a cellular process of self-degradation, which the virus hijacks to facilitate its own replication. This compound has been shown to inhibit RABV replication by downregulating the expression of autophagy-related genes, thereby interfering with this essential host process that the virus exploits.[9][10][11][12][13][14][15][16][17]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target HDAC | IC50 (nM)[1][2] |

| HDAC4 | 157 |

| HDAC5 | 97 |

| HDAC7 | 43 |

| HDAC9 | 23 |

Table 2: Antiviral Activity of this compound against Rabies Virus (RABV) in HEK-293T cells

| This compound Concentration (µM) | Inhibition of RABV-GFP Replication |

| 10 | Significant inhibition |

| 20 | Stronger inhibition |

Data derived from qualitative descriptions in the cited literature. For precise quantitative values, refer to the original publications.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the cited research. For detailed, step-by-step protocols, it is essential to consult the original publications.

Western Blot Analysis

-

Purpose: To detect and quantify the expression levels of specific proteins (e.g., HDAC5, BDNF, phosphorylated ERK, autophagy-related proteins).

-

General Protocol:

-

Cell/Tissue Lysis: Cells or tissues are lysed in a buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total proteins.

-

Protein Quantification: The total protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin).

-

Quantitative Real-Time PCR (qRT-PCR)

-

Purpose: To measure the mRNA expression levels of specific genes (e.g., BDNF, autophagy-related genes).

-

General Protocol:

-

RNA Extraction: Total RNA is extracted from cells or tissues using a commercial kit (e.g., TRIzol).

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

PCR Amplification: The cDNA is amplified in a real-time PCR machine using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a probe.

-

Data Analysis: The cycle threshold (Ct) values are used to determine the relative expression of the target gene, typically normalized to a housekeeping gene (e.g., GAPDH or β-actin) using the 2^-ΔΔCt method.

-

Cell Viability Assays (e.g., CCK-8)

-

Purpose: To assess the cytotoxicity of this compound on different cell lines.

-

General Protocol:

-

Cell Seeding: Cells are seeded in a 96-well plate at a specific density.

-

Compound Treatment: Cells are treated with various concentrations of this compound or a vehicle control for a defined period (e.g., 24, 48, or 72 hours).

-

Reagent Addition: A reagent such as Cell Counting Kit-8 (CCK-8) is added to each well.

-

Incubation: The plate is incubated for a specific time to allow for the conversion of the reagent into a colored formazan product by viable cells.

-

Measurement: The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

-

Conclusion

This compound is a highly selective inhibitor of class IIa HDACs with a multifaceted mechanism of action that impacts a variety of cellular processes. Its ability to modulate key signaling pathways, such as the HDAC5-BDNF, LPA-MEK/ERK, and autophagy pathways, underscores its therapeutic potential in diverse disease contexts. The data and protocols summarized in this guide provide a foundation for researchers and drug development professionals to further explore the utility of this compound as a research tool and a candidate for clinical development. Further investigation into the detailed molecular interactions and the full range of cellular effects of this compound will continue to illuminate its role in health and disease.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. The Role of Brain-Derived Neurotrophic Factor as an Essential Mediator in Neuronal Functions and the Therapeutic Potential of Its Mimetics for Neuroprotection in Neurologic and Psychiatric Disorders [mdpi.com]

- 4. preprints.org [preprints.org]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Autophagy and Apoptosis in Rabies Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | this compound, a small molecule inhibitor of class IIa HDAC, suppresses RABV replication in vitro [frontiersin.org]

- 14. This compound, a small molecule inhibitor of class IIa HDAC, suppresses RABV replication in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. discovery.researcher.life [discovery.researcher.life]

TMP269: A Technical Guide to its Class IIa HDAC Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selectivity profile of TMP269, a potent and selective inhibitor of class IIa histone deacetylases (HDACs). This document summarizes key quantitative data, details experimental methodologies for assessing its activity, and visualizes its selectivity and relevant biological pathways.

Core Data Presentation: this compound Inhibition Profile

This compound demonstrates marked selectivity for class IIa HDACs (HDAC4, HDAC5, HDAC7, and HDAC9). The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against various HDAC isoforms.

| HDAC Isoform | Class | IC50 (nM) |

| HDAC4 | IIa | 126 - 157 |

| HDAC5 | IIa | 80 - 97 |

| HDAC7 | IIa | 36 - 43 |

| HDAC9 | IIa | 19 - 23 |

| HDAC1 | I | >10,000 |

| HDAC2 | I | >10,000 |

| HDAC3 | I | >10,000 |

| HDAC6 | IIb | >10,000 |

| HDAC8 | I | - |

| HDAC10 | IIb | >10,000 |

| HDAC11 | IV | >10,000 |

Note: IC50 values are presented as ranges based on data from multiple sources.[1][2][3][4][5]

Experimental Protocols

The following section details the methodologies used in the biochemical assays to determine the inhibitory activity of this compound.

In Vitro HDAC Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant HDAC proteins.

Materials:

-

Recombinant human HDAC enzymes (HDAC1, 2, 3, 4, 5, 6, 7, 8, 9, 10, 11)

-

Fluorogenic peptide substrates:

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA.[1][5]

-

This compound compound dilutions (typically a 10-point, three-fold serial dilution from a maximum of 100 µM).[1]

-

96-well plates.

-

Plate reader capable of fluorescence detection.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer containing 1% DMSO.

-

Add the recombinant HDAC enzyme to each well of a 96-well plate.

-

Add the this compound dilutions to the wells and incubate for a short period (e.g., 5 minutes).

-

Initiate the enzymatic reaction by adding the appropriate fluorogenic substrate (final concentration of 50 µM).

-

Incubate the plate at 30°C for 2 hours.

-

Stop the reaction and develop the fluorescent signal by adding the developer solution (TSA and trypsin).

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

This compound Selectivity Profile

The following diagram illustrates the high selectivity of this compound for Class IIa HDACs over other HDAC classes.

Caption: this compound selectively inhibits Class IIa HDACs.

Biochemical Assay Workflow

This diagram outlines the general workflow for determining the in vitro inhibitory activity of this compound against a specific HDAC isoform.

Caption: In vitro HDAC inhibition assay workflow.

Simplified Signaling Pathway of this compound Action

The inhibition of class IIa HDACs by this compound can lead to various downstream cellular effects. This simplified diagram illustrates a potential mechanism of action in cancer cells.

Caption: this compound-mediated inhibition of Class IIa HDACs and downstream effects.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cellagentech.com [cellagentech.com]

- 4. caymanchem.com [caymanchem.com]

- 5. targetmol.com [targetmol.com]

- 6. The Class IIA Histone Deacetylase (HDAC) Inhibitor this compound Downregulates Ribosomal Proteins and Has Anti-Proliferative and Pro-Apoptotic Effects on AML Cells - PMC [pmc.ncbi.nlm.nih.gov]

Tmp269 in Epigenetic Regulation: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tmp269 is a potent and selective small-molecule inhibitor of class IIa histone deacetylases (HDACs), a family of enzymes crucial to the epigenetic regulation of gene expression.[1][2] Unlike pan-HDAC inhibitors, this compound exhibits remarkable selectivity for HDAC4, HDAC5, HDAC7, and HDAC9, making it a valuable tool for dissecting the specific roles of this subclass of HDACs in health and disease.[1][2] This guide provides an in-depth technical overview of this compound, including its mechanism of action, its impact on key signaling pathways, detailed experimental protocols for its use, and its potential therapeutic applications.

Mechanism of Action

This compound exerts its effects by binding to the active site of class IIa HDACs, thereby preventing the deacetylation of their substrate proteins.[3] While traditionally known for their role in removing acetyl groups from histone tails, leading to chromatin compaction and transcriptional repression, class IIa HDACs have been shown to have limited deacetylase activity towards histones.[4] Instead, their primary role in epigenetic regulation is often mediated through their interaction with and recruitment of other corepressor complexes to specific gene promoters. By inhibiting the enzymatic activity of class IIa HDACs, this compound can indirectly lead to an increase in histone acetylation at specific loci, thereby promoting a more open chromatin state and facilitating gene expression.[5][6] Studies have shown that treatment with this compound leads to increased levels of acetylated histone H2A and H3K9.[5][6]

Quantitative Data

The following tables summarize the key quantitative data associated with this compound's activity and effects.

Table 1: In Vitro Inhibitory Activity of this compound [1][2]

| Target | IC50 (nM) |

| HDAC4 | 157 |

| HDAC5 | 97 |

| HDAC7 | 43 |

| HDAC9 | 23 |

| HDAC6 | 82000 |

| HDAC8 | 42000 |

Table 2: Effective Concentrations of this compound in Cellular and In Vivo Models

| Model System | Application | Effective Concentration/Dose | Reference |

| HEK-293T, N2a, Vero, BHK-21 cells | Antiviral (RABV) | 10-20 µM | [7] |

| MDBK, BHK-21, Vero cells | Antiviral (LSDV) | 10-30 µM | [8] |

| MOLM-13 AML cells | Anti-proliferative, Pro-apoptotic | 12.5-50 µM | [6][9] |

| SH-SY5Y cells | Neuroprotection | 0.1-1 µM | [10] |

| Rat model of cerebral ischemia/reperfusion | Neuroprotection | 1, 4, 10, 16 mg/kg (intraperitoneal) | [5][11] |

| Rat model of Parkinson's disease | Neuroprotection | 0.5 mg/kg (continuous infusion) | [10] |

| Mouse model of acute kidney injury | Renoprotection | Not specified | [12] |

Signaling Pathways Modulated by this compound

This compound has been shown to influence a variety of critical cellular signaling pathways.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a central regulator of cell proliferation, differentiation, and survival.[13] In some contexts, such as Lumpy Skin Disease Virus (LSDV) infection, this compound has been shown to suppress the activation of the MEK/ERK pathway.[8] This inhibition is thought to contribute to its antiviral effects.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cell survival, growth, and metabolism. This compound has been implicated in the modulation of this pathway, particularly in the context of viral infections where its inhibition can contribute to antiviral responses.[7]

BMP-Smad Signaling Pathway

In the context of neuroprotection, this compound has been shown to promote the Bone Morphogenetic Protein (BMP)-Smad signaling pathway.[10][14][15] This is achieved by upregulating the expression of BMP2, which in turn leads to the phosphorylation and activation of Smad1/5.[10][14] Activated Smad complexes then translocate to the nucleus to regulate the transcription of genes involved in neuronal survival and differentiation.

Autophagy Regulation

This compound has been observed to inhibit autophagy in the context of Rabies Virus (RABV) infection.[7] It achieves this by downregulating the expression of several autophagy-related genes (ATGs), such as ATG5, ATG7, and Beclin-1, and reducing the conversion of LC3-I to LC3-II.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to study the effects of this compound.

Cell Viability Assay (CCK-8)

This protocol is used to assess the cytotoxicity of this compound on cell lines.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control, e.g., 0.1% DMSO) to the respective wells.

-

Incubation: Incubate the plate for 24 to 72 hours at 37°C.

-

CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

This protocol is used to detect changes in protein expression and post-translational modifications following this compound treatment.

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative Real-Time PCR (qRT-PCR)

This protocol is used to measure changes in gene expression at the mRNA level.

-

RNA Extraction: Following this compound treatment, extract total RNA from cells using a commercial RNA isolation kit.

-

RNA Quantification and Quality Control: Measure the RNA concentration and assess its purity (A260/A280 ratio) using a spectrophotometer.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase kit with oligo(dT) or random primers.

-

qRT-PCR Reaction: Set up the qRT-PCR reaction by mixing the cDNA template with a SYBR Green or TaqMan master mix and gene-specific primers.

-

Thermal Cycling: Perform the qRT-PCR in a real-time PCR thermal cycler using a standard cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).

-

Data Analysis: Determine the cycle threshold (Ct) values for the target genes and a housekeeping gene (e.g., GAPDH or ACTB). Calculate the relative gene expression using the 2-ΔΔCt method.

Immunofluorescence

This protocol is used to visualize the subcellular localization of proteins of interest.

-

Cell Culture: Grow cells on glass coverslips in a 24-well plate.

-

This compound Treatment: Treat the cells with the desired concentration of this compound for the specified duration.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash with PBS and block with 1% BSA in PBST for 30 minutes.

-

Primary Antibody Incubation: Incubate the cells with the primary antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the cells three times with PBS.

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Counterstaining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

-

Mounting: Wash with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the cells using a fluorescence or confocal microscope.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This protocol is used to quantify the percentage of apoptotic and necrotic cells.

-

Cell Treatment and Harvesting: Treat cells with this compound as required. Harvest both adherent and suspension cells and wash with cold PBS.

-

Cell Resuspension: Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Annexin V binding buffer to each tube.

-

Analysis: Analyze the cells by flow cytometry within 1 hour. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.

Experimental Workflows

The following diagrams illustrate common experimental workflows involving this compound.

Implications for Drug Development

The high selectivity of this compound for class IIa HDACs presents a significant advantage for therapeutic development. By avoiding the inhibition of other HDAC classes, this compound may offer a more favorable side-effect profile compared to pan-HDAC inhibitors. Its demonstrated efficacy in preclinical models of various diseases, including cancer, neurodegenerative disorders, and viral infections, highlights its broad therapeutic potential.

For drug development professionals, this compound serves as a critical lead compound and a valuable pharmacological tool. Further research into its pharmacokinetic and pharmacodynamic properties, as well as its long-term safety, will be essential for its translation into clinical applications. The diverse signaling pathways modulated by this compound also suggest opportunities for combination therapies, where this compound could be used to sensitize cells to other therapeutic agents. The continued investigation of this compound and other selective class IIa HDAC inhibitors holds great promise for the future of epigenetic-based therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. reactionbiology.com [reactionbiology.com]

- 4. Selective class IIa HDAC inhibitors: myth or reality - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotective mechanism of this compound, a selective class IIA histone deacetylase inhibitor, after cerebral ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound, a small molecule inhibitor of class IIa HDAC, suppresses RABV replication in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Class IIa histone deacetylase (HDAC) inhibitor this compound suppresses lumpy skin disease virus replication by regulating host lysophosphatidic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Class IIA Histone Deacetylase (HDAC) Inhibitor this compound Downregulates Ribosomal Proteins and Has Anti-Proliferative and Pro-Apoptotic Effects on AML Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TMP-269 prevents neuronal damage in PD models | BioWorld [bioworld.com]

- 11. Neuroprotective mechanism of this compound, a selective class IIA histone deacetylase inhibitor, after cerebral ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Class IIa histone deacetylase inhibition ameliorates acute kidney injury by suppressing renal tubular cell apoptosis and enhancing autophagy and proliferation [frontiersin.org]

- 13. mdpi.com [mdpi.com]

- 14. The class-IIa HDAC inhibitor this compound promotes BMP-Smad signalling and is neuroprotective in in vitro and in vivo 6-hydroxydopamine models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

Tmp269: A Technical Guide to a Selective Class IIa HDAC Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tmp269, a potent and selective small molecule inhibitor of class IIa histone deacetylases (HDACs). This compound serves as a valuable chemical probe for elucidating the biological functions of HDAC4, HDAC5, HDAC7, and HDAC9 in various physiological and pathological processes. Its high selectivity over other HDAC classes makes it a superior tool for dissecting the specific roles of class IIa HDACs, offering a clearer understanding of their therapeutic potential.

Mechanism of Action and Selectivity

This compound is a cell-permeable inhibitor that targets the catalytic activity of class IIa HDACs.[1] Its selectivity is conferred by a unique trifluoromethyloxadiazole (TFMO) moiety, which acts as a non-chelating zinc-binding group within the enzyme's active site.[1][2] This mechanism contrasts with traditional HDAC inhibitors that often rely on strong metal-chelating groups, contributing to this compound's distinct selectivity profile.[2] The bulky nature of the TFMO group is thought to be accommodated by the active sites of class IIa HDACs while sterically hindering its interaction with class I HDACs.[2]

The inhibitory activity of this compound is highly specific for class IIa HDACs, with minimal to no activity against class I and class IIb HDACs.[3] This is evidenced by the lack of hyperacetylation of histone H3K9 or α-tubulin in multiple myeloma cell lines treated with this compound, which are known substrates for class I and class IIb HDACs, respectively.[3]

Quantitative Data: In Vitro Potency and Selectivity

The following table summarizes the in vitro inhibitory potency of this compound against a panel of HDAC isoforms. The data clearly demonstrates the high selectivity of this compound for class IIa HDACs.

| HDAC Isoform | Class | IC50 (nM) | Reference(s) |

| HDAC4 | IIa | 126 - 157 | [1][3][4] |

| HDAC5 | IIa | 80 - 97 | [1][3][4] |

| HDAC7 | IIa | 36 - 43 | [1][3][4] |

| HDAC9 | IIa | 19 - 23 | [1][3][4] |

| HDAC8 | I | 42,000 | [3] |

| HDAC6 | IIb | 82,000 | [3] |

Note: IC50 values can vary slightly between different studies and assay conditions.

Key In Vitro and In Vivo Applications

This compound has been utilized in a variety of research contexts to probe the functions of class IIa HDACs:

-

Neuroprotection: this compound has demonstrated neuroprotective effects in models of cerebral ischemia/reperfusion injury and Parkinson's disease.[5][6][7] It has been shown to increase the acetylation of histone H2A and up-regulate the expression of tissue kallikrein.[5][6] In Parkinson's disease models, this compound protects against neurite degeneration and is associated with the upregulation of the BMP-Smad signaling pathway.[7][8]

-

Cancer Biology: In acute myeloid leukemia (AML) cells, this compound exhibits anti-proliferative effects and induces apoptosis, particularly when combined with other therapeutic agents like venetoclax.[9][10][11] It has also been shown to downregulate the expression of ribosomal proteins.[9][12] In multiple myeloma cells, this compound enhances the cytotoxicity of proteasome inhibitors.[3]

-

Immunology and Inflammation: this compound has been shown to suppress rabies virus-induced immune responses.[13] It also plays a role in regulating endothelial barrier function and can attenuate lipopolysaccharide (LPS)-induced acute lung injury.[14]

-

Angiogenesis: In vivo studies have shown that this compound can inhibit angiogenesis.[3]

Experimental Protocols

HDAC Enzymatic Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of this compound against purified HDAC enzymes.

Materials:

-

Recombinant human HDAC enzymes (HDAC4, 5, 7, 9, etc.)

-

Class IIa HDAC-specific fluorogenic substrate (e.g., Boc-Lys(trifluoroacetyl)-AMC)[4]

-

Class I/IIb HDAC substrate (e.g., based on p53 residues Arg-His-Lys-Lys(Ac))[4]

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA[4]

-

This compound stock solution (in DMSO)

-

Trichostatin A (TSA) for reaction termination

-

Trypsin

-

384-well plates

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer with a final DMSO concentration of 1%. A typical concentration range would be a threefold dilution series from a maximum of 100 µM.[4]

-

Add the diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.

-

Add the recombinant HDAC enzyme to each well.

-

Initiate the reaction by adding the appropriate fluorogenic substrate (e.g., 50 µM final concentration).[4]

-

Incubate the plate at 30°C for 2 hours.[4]

-

Stop the reaction and develop the signal by adding a solution containing trichostatin A and trypsin.[4]

-

Measure the fluorescence on a plate reader at the appropriate excitation and emission wavelengths for the cleaved fluorophore.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis for Histone Acetylation

This protocol describes how to assess the effect of this compound on histone acetylation levels in cultured cells.

Materials:

-

Cell line of interest (e.g., SH-SY5Y, MOLM-13)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-acetyl-Histone H2A, anti-acetyl-Histone H3K9, anti-total Histone H3, anti-GAPDH (loading control)

-

Secondary antibody (HRP-conjugated)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 24 hours).[6]

-

Harvest the cells, wash with PBS, and lyse them in cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H2A) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., total Histone H3 or GAPDH).

Visualizations

This compound Mechanism of Action and Downstream Effects

Caption: Mechanism of this compound action leading to biological effects.

This compound in the BMP-Smad Signaling Pathway

Caption: this compound promotes neuroprotection via the BMP-Smad pathway.

Experimental Workflow: In Vivo Angiogenesis Assay

Caption: Workflow for an in vivo angiogenesis assay using this compound.

Conclusion

This compound is a highly selective and potent chemical probe for class IIa HDACs. Its well-defined mechanism of action and selectivity profile make it an indispensable tool for researchers investigating the specific roles of HDAC4, HDAC5, HDAC7, and HDAC9. The diverse applications of this compound in neurobiology, cancer research, and immunology underscore the importance of class IIa HDACs as therapeutic targets. This guide provides a comprehensive resource for the effective utilization of this compound in both in vitro and in vivo experimental settings.

References

- 1. caymanchem.com [caymanchem.com]

- 2. reactionbiology.com [reactionbiology.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Neuroprotective mechanism of this compound, a selective class IIA histone deacetylase inhibitor, after cerebral ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotective mechanism of this compound, a selective class IIA histone deacetylase inhibitor, after cerebral ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TMP-269 prevents neuronal damage in PD models | BioWorld [bioworld.com]

- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 9. The Class IIA Histone Deacetylase (HDAC) Inhibitor this compound Downregulates Ribosomal Proteins and Has Anti-Proliferative and Pro-Apoptotic Effects on AML Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The Class IIA Histone Deacetylase (HDAC) Inhibitor this compound Downregulates Ribosomal Proteins and Has Anti-Proliferative and Pro-Apoptotic Effects on AML Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound, a small molecule inhibitor of class IIa HDAC, suppresses RABV replication in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of Class IIa HDACs improves endothelial barrier function in endotoxin-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

The Role of TMP269 in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TMP269 is a potent and selective inhibitor of class IIA histone deacetylases (HDACs), a family of enzymes frequently dysregulated in various malignancies. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its emerging role in cancer research. We consolidate key quantitative data, provide detailed experimental protocols for its study, and present signaling pathways and experimental workflows through explanatory diagrams. The evidence presented herein underscores the potential of this compound as a valuable tool for cancer research and a promising candidate for targeted therapeutic strategies, particularly in hematological malignancies like Acute Myeloid Leukemia (AML).

Introduction

Epigenetic modifications are critical regulators of gene expression and cellular function, and their dysregulation is a hallmark of cancer.[1] Histone deacetylases (HDACs) are key epigenetic enzymes that remove acetyl groups from histones and other proteins, leading to a more compact chromatin structure and generally transcriptional repression.[1] The HDAC family is divided into several classes, with class IIA HDACs (HDAC4, HDAC5, HDAC7, and HDAC9) showing tissue-specific expression and distinct biological roles compared to other classes.[2][3]

This compound has emerged as a highly selective inhibitor of class IIA HDACs, making it an invaluable chemical probe to elucidate the specific functions of this subclass of enzymes in cancer biology.[4][5] Its utility extends from basic research to preclinical studies, where it has demonstrated anti-proliferative and pro-apoptotic effects in various cancer models.[1][6] This guide will delve into the technical details of this compound's application in cancer research.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the selective inhibition of class IIA HDACs. Unlike pan-HDAC inhibitors, which target a broad range of HDAC enzymes and can lead to off-target effects, the specificity of this compound allows for a more nuanced investigation of the roles of HDAC4, 5, 7, and 9 in cancer.

The primary mechanism of action of this compound involves:

-

Increased Histone Acetylation: By inhibiting the deacetylase activity of class IIA HDACs, this compound leads to an accumulation of acetylated histones, which in turn alters chromatin structure and modulates the expression of genes involved in key cellular processes.

-

Downregulation of Ribosomal Proteins: In AML, this compound has been shown to downregulate the expression of a set of ribosomal proteins that are overexpressed in cancer cells.[1][7][8] This disruption of ribosome biogenesis can impair protein synthesis, a process essential for the rapid growth and proliferation of cancer cells.[1]

-

Induction of Apoptosis: this compound can induce programmed cell death in cancer cells through both the intrinsic and extrinsic apoptotic pathways.[2][3][9] This is achieved by modulating the expression of pro- and anti-apoptotic proteins.

Quantitative Data

The efficacy of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize key data points for easy comparison.

Table 1: In Vitro Inhibitory Activity of this compound against Class IIA HDACs

| HDAC Isoform | IC50 (nM) |

| HDAC4 | 157[4][5] |

| HDAC5 | 97[4][5] |

| HDAC7 | 43[4][5] |

| HDAC9 | 23[4][5] |

Table 2: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 / CC50 (µM) | Incubation Time (h) |

| MOLM-13 | Acute Myeloid Leukemia | MTT | ~20[6] | 72 |

| THP-1 | Acute Myeloid Leukemia | MTT | ~20[6] | 72 |

| OCI-AML2 | Acute Myeloid Leukemia | MTT | ~20[6] | 72 |

| MONO-MAC-6 | Acute Myeloid Leukemia | MTT | ~20[6] | 72 |

| UM-UC-3 | Urothelial Carcinoma | - | >10[10] | 24, 48, 72 |

| VMCub1 | Urothelial Carcinoma | - | >10[10] | 24, 48, 72 |

| 639-V | Urothelial Carcinoma | - | >10[10] | 24, 48, 72 |

| HBLAK | Urothelial Carcinoma | - | >10[10] | 24, 48, 72 |

| Huh-7 | Hepatocellular Carcinoma | MTT | 83[5] | 72 |

Table 3: Apoptosis Induction by this compound in AML Cell Lines

| Cell Line | Treatment | Concentration | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) |

| MOLM-13 | This compound | 12.5 µM | ~95 | ~2 | ~3 |

| MOLM-13 | Venetoclax | 25 nM | ~80 | ~10 | ~10 |

| MOLM-13 | This compound + Venetoclax | 12.5 µM + 25 nM | ~45 | ~25 | ~30 |

| HL-60 | This compound | 12.5 µM | ~95 | ~2 | ~3 |

| HL-60 | Venetoclax | 25 nM | ~75 | ~15 | ~10 |

| HL-60 | This compound + Venetoclax | 12.5 µM + 25 nM | ~40 | ~30 | ~30 |

Data are approximate and derived from graphical representations in the cited literature.[1]

Table 4: In Vivo Efficacy of this compound

| Cancer Model | Treatment | Dosage | Duration | Endpoint | Result |

| MDA-MB-231 Xenograft | This compound | 15 mg/kg (s.c., every other day) | 10 days | Angiogenesis | 76% inhibition[5] |

Signaling Pathways

The inhibition of class IIA HDACs by this compound triggers a cascade of downstream signaling events that ultimately lead to anti-cancer effects. The following diagram illustrates the proposed signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[11][12]

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound stock solution (dissolved in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V/7-AAD Staining)

This flow cytometry-based assay is used to quantify the percentage of cells undergoing apoptosis following treatment with this compound.[13][14][15][16]

Materials:

-

Cancer cell lines

-

This compound

-

6-well plates

-

PBS (Phosphate-Buffered Saline)

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, 7-AAD or Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified duration.

-

Harvest both adherent and floating cells and wash them twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD (or PI) to the cell suspension.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer within one hour.

-

Gate the cell populations to distinguish between viable (Annexin V-/7-AAD-), early apoptotic (Annexin V+/7-AAD-), late apoptotic (Annexin V+/7-AAD+), and necrotic (Annexin V-/7-AAD+) cells.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins (e.g., ribosomal proteins, apoptosis-related proteins) in response to this compound treatment.[17][18][19][20]

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound, then lyse the cells in cold lysis buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Experimental and Logical Workflows

The following diagrams illustrate typical workflows for studying the effects of this compound.

Conclusion

This compound is a powerful and selective tool for investigating the role of class IIA HDACs in cancer. Its ability to induce apoptosis and inhibit proliferation, particularly in AML, highlights its therapeutic potential. The combination of this compound with other targeted agents, such as the BCL-2 inhibitor venetoclax, represents a promising avenue for future cancer therapies.[1][7] The detailed protocols and data presented in this guide are intended to facilitate further research into the anti-cancer properties of this compound and accelerate its potential translation into clinical applications.

References

- 1. The Class IIA Histone Deacetylase (HDAC) Inhibitor this compound Downregulates Ribosomal Proteins and Has Anti-Proliferative and Pro-Apoptotic Effects on AML Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | HDAC | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. The Class IIA Histone Deacetylase (HDAC) Inhibitor this compound Downregulates Ribosomal Proteins and Has Anti-Proliferative and Pro-Apoptotic Effects on AML Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Histone Deacetylase Inhibitors, Intrinsic and Extrinsic Apoptotic Pathways, and Epigenetic Alterations of Histone Deacetylases (HDACs) in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. broadpharm.com [broadpharm.com]

- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2.9. Apoptosis Analysis by Flow Cytometry with Annexin V/7-Amino-Actinomycin D (7-AAD) Staining [bio-protocol.org]

- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 16. bdbiosciences.com [bdbiosciences.com]

- 17. Western Blot Protocol [protocols.io]

- 18. Western Blot Protocol | Proteintech Group [ptglab.com]

- 19. addgene.org [addgene.org]

- 20. azurebiosystems.com [azurebiosystems.com]

The Neuroprotective Potential of TMP269: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMP269 is a potent and selective inhibitor of class IIa histone deacetylases (HDACs), a family of enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][2][3][4][5][6] Emerging evidence highlights the neuroprotective capabilities of this compound in various models of neurological disorders, including ischemic stroke and Parkinson's disease.[1][7][8][9][10] This technical guide provides a comprehensive overview of the neuroprotective effects of this compound, including its mechanism of action, quantitative efficacy data from preclinical studies, and detailed experimental protocols.

Core Mechanism of Action

This compound exerts its neuroprotective effects primarily through the selective inhibition of class IIa HDACs, which include HDAC4, HDAC5, HDAC7, and HDAC9.[2][3][5][6] This inhibition leads to an increase in the acetylation of histones and other proteins, thereby modulating gene expression to promote neuronal survival and function.

Inhibitory Activity of this compound

This compound demonstrates high selectivity for class IIa HDACs, with inhibitory concentrations (IC50) in the nanomolar range.

| Target | IC50 (nM) |

| HDAC4 | 157 |

| HDAC5 | 97 |

| HDAC7 | 43 |

| HDAC9 | 23 |

| Data compiled from multiple sources.[2][3][5][6] |

Neuroprotection in Ischemic Stroke

In preclinical models of cerebral ischemia/reperfusion injury, this compound has been shown to reduce infarct volume, decrease brain edema, and improve neurological outcomes.[1][9][11]

Quantitative Data in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)

| Parameter | Ischemia/Reperfusion (I/R) Group | This compound (4 mg/kg) + I/R Group |

| Infarct Volume (%) | 47.70 ± 4.36 | 35.00 ± 1.38 |

| Brain Edema (%) | 13.01 ± 0.99 | 8.29 ± 0.53 |

| Data represents mean ± SEM.[9] |

The optimal neuroprotective dose in this model was determined to be 4 mg/kg administered intraperitoneally.[1][11]

Signaling Pathways in Ischemic Neuroprotection

This compound's neuroprotective effects in ischemia are mediated by several key mechanisms:

-

Increased Histone Acetylation: this compound treatment leads to an increase in the acetylation of histone H2A in the brain, which is associated with a more open chromatin structure and the expression of pro-survival genes.[1][11]

-

Upregulation of Tissue Kallikrein: The compound upregulates the expression of tissue kallikrein, a serine protease with known neuroprotective properties.[1][11]

-

Blood-Brain Barrier Protection: this compound helps maintain the integrity of the blood-brain barrier by increasing the expression of tight junction proteins such as occludin, ZO-1, and claudin-5.[9][12]

Caption: Signaling pathway of this compound in ischemic stroke.

Neuroprotection in Parkinson's Disease Models

This compound has also demonstrated significant neuroprotective effects in both in vitro and in vivo models of Parkinson's disease, primarily by protecting dopaminergic neurons from degeneration.[7][8][10]

Quantitative Data in 6-Hydroxydopamine (6-OHDA) Models

| Model | Treatment | Outcome |

| SH-SY5Y cells | 0.1 µM and 1 µM this compound | Prevention of 6-OHDA-induced neurite injury |

| 6-OHDA-lesioned rats | 0.5 mg/kg/day this compound (7 days) | Partial improvement in motor dysfunction |

| Data compiled from multiple sources.[8] |

Signaling Pathways in Parkinson's Disease Neuroprotection

The neuroprotective mechanism of this compound in Parkinson's disease models involves the modulation of the Bone Morphogenetic Protein (BMP)-Smad signaling pathway.

-

Upregulation of BMP2: this compound increases the expression of BMP2, a neurotrophic factor that promotes neuronal survival.[7]

-

Activation of Smad Signaling: This leads to the phosphorylation and activation of Smad1/5, transcription factors that translocate to the nucleus to regulate the expression of genes involved in neuronal protection.[7]

-

Histone Acetylation and HDAC5 Regulation: this compound increases levels of acetylated histone H3 and reverses the 6-OHDA-induced increase in nuclear HDAC5 in dopaminergic neurons.[7]

Caption: Signaling pathway of this compound in Parkinson's disease models.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's neuroprotective effects.

In Vivo Model of Cerebral Ischemia/Reperfusion

-

Animal Model: Male Sprague-Dawley rats (250-280 g) are used.[9]

-

This compound Administration: this compound is dissolved in a suitable vehicle and administered via intraperitoneal (i.p.) injection at doses of 1, 4, 10, or 16 mg/kg, 30-60 minutes prior to the induction of ischemia.[1][9]

-

Middle Cerebral Artery Occlusion (MCAO):

-

Anesthetize the rat (e.g., with 10% chloral hydrate, 350 mg/kg, i.p.).[9]

-

Perform a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Introduce a nylon monofilament with a rounded tip into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery.

-

After a defined period of occlusion (e.g., 1.5 hours), withdraw the filament to allow for reperfusion.[12]

-

-

Assessment of Infarct Volume (TTC Staining):

-

Twenty-four hours after reperfusion, euthanize the animals and harvest the brains.

-

Slice the brain into 2 mm coronal sections.

-

Incubate the sections in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate-buffered saline (PBS) at 37°C for 30 minutes.

-

Healthy tissue will stain red, while the infarcted tissue will remain white.

-

Quantify the infarct volume as a percentage of the total brain volume.

-

-

Western Blot Analysis:

-

Homogenize brain tissue samples in lysis buffer.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against target proteins (e.g., acetyl-histone H2A, tissue kallikrein, occludin, ZO-1, claudin-5).

-

Incubate with appropriate HRP-conjugated secondary antibodies.

-

Visualize bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Immunohistochemistry:

-

Perfuse animals with 4% paraformaldehyde and post-fix the brains.

-

Cryoprotect the brains in sucrose solution and section using a cryostat.

-

Perform antigen retrieval if necessary.

-

Block non-specific binding sites and incubate sections with primary antibodies.

-

Incubate with fluorescently labeled secondary antibodies.

-

Mount sections and visualize using a fluorescence microscope.

-

Caption: Experimental workflow for the in vivo ischemia model.

In Vitro Model of Parkinson's Disease

-

Cell Culture:

-

Culture SH-SY5Y human neuroblastoma cells in appropriate media (e.g., DMEM/F12 supplemented with FBS and antibiotics).

-

-

This compound and 6-OHDA Treatment:

-

Pre-treat cells with this compound (0.1 µM or 1 µM) for a specified duration.

-

Induce neurotoxicity by adding 6-hydroxydopamine (6-OHDA) to the culture medium at a pre-determined toxic concentration.

-

-

Neurite Outgrowth Assay:

-

After the treatment period, fix the cells.

-

Stain the cells with an antibody against a neuronal marker (e.g., β-III tubulin).

-

Capture images using a high-content imaging system.

-

Quantify neurite length and branching using appropriate software.

-

-

Western Blot Analysis:

-

Lyse the cells and perform Western blotting as described above, using primary antibodies against proteins of interest (e.g., BMP2, p-Smad1/5, acetylated histone H3, HDAC5).

-

Caption: Experimental workflow for the in vitro Parkinson's disease model.

Conclusion

This compound demonstrates significant neuroprotective potential in preclinical models of both ischemic stroke and Parkinson's disease. Its mechanism of action, centered on the selective inhibition of class IIa HDACs, leads to beneficial downstream effects on gene expression, neuroinflammation, and cell survival pathways. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further research and development of this compound as a promising therapeutic agent for neurodegenerative disorders. Further investigation is warranted to fully elucidate its therapeutic window, long-term efficacy, and safety profile in more complex disease models.

References

- 1. Neuroprotective mechanism of this compound, a selective class IIA histone deacetylase inhibitor, after cerebral ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound | HDAC | TargetMol [targetmol.com]

- 6. medkoo.com [medkoo.com]

- 7. The class-IIa HDAC inhibitor this compound promotes BMP-Smad signalling and is neuroprotective in in vitro and in vivo 6-hydroxydopamine models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. TMP-269 prevents neuronal damage in PD models | BioWorld [bioworld.com]

- 9. e-century.us [e-century.us]

- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 11. Neuroprotective mechanism of this compound, a selective class IIA histone deacetylase inhibitor, after cerebral ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Tmp269 in Cardiovascular Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Tmp269 and Its Significance in Cardiovascular Research

This compound is a potent and selective small-molecule inhibitor of class IIa histone deacetylases (HDACs), specifically targeting HDAC4, HDAC5, HDAC7, and HDAC9.[1] Unlike pan-HDAC inhibitors which affect a broad range of HDACs, the selectivity of this compound allows for a more targeted investigation of the roles of class IIa HDACs in various pathological processes. In the context of cardiovascular disease, the dysregulation of histone acetylation is a key epigenetic mechanism contributing to conditions such as atherosclerosis, cardiac hypertrophy, and ischemic injury.[2][3] this compound has emerged as a critical chemical probe to elucidate the therapeutic potential of inhibiting class IIa HDACs in preclinical models of these diseases.[1][4][5]

The identification of a genetic variant in the HDAC9 gene as a risk factor for large-artery atherosclerotic stroke and coronary artery disease has further intensified interest in developing specific inhibitors like this compound as potential novel treatments for atherosclerotic cardiovascular disease.[4] This guide provides an in-depth overview of the mechanism of action of this compound, its effects on key signaling pathways, and its application in various cardiovascular disease models, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: Selective Inhibition of Class IIa HDACs

The primary mechanism of action of this compound is the inhibition of the enzymatic activity of class IIa HDACs. These enzymes are responsible for removing acetyl groups from lysine residues on both histone and non-histone proteins. By inhibiting this deacetylation, this compound effectively increases the acetylation levels of target proteins, which in turn modulates gene expression and cellular function.

In cardiovascular models, this mechanism has several important downstream consequences:

-

Modulation of Gene Expression: Increased histone acetylation generally leads to a more open chromatin structure, facilitating the transcription of genes that may be protective against cardiovascular pathology. For example, HDAC inhibitors can reverse the pathological fetal gene expression patterns often seen in cardiac hypertrophy.[6]

-

Inhibition of Cell Proliferation and Migration: this compound has been shown to inhibit the proliferation and migration of vascular smooth muscle cells (VSMCs), a key process in the development of atherosclerotic plaques.[4]

-

Promotion of Contractile Protein Expression: In VSMCs, this compound promotes the expression of contractile proteins, suggesting a role in maintaining a more differentiated and less proliferative cell state.[4]

-

Neuroprotection and Endothelial Function: In models of ischemic stroke, this compound has demonstrated neuroprotective effects by alleviating endothelial cell injury and up-regulating the expression of tissue kallikrein.[5][7]

Figure 1. Core mechanism of this compound action.

Key Signaling Pathways Modulated by this compound

While the direct targets of this compound are class IIa HDACs, its therapeutic effects are mediated through the modulation of several downstream signaling pathways critical in cardiovascular pathophysiology. Research suggests involvement of pathways related to inflammation, cell growth, and survival.

Figure 2. this compound-modulated signaling pathways.

Studies have implicated HDACs in modulating inflammatory responses, often through pathways like NF-κB.[3] Pan-HDAC inhibitors have been shown to counteract pro-inflammatory signaling in cardiac hypertrophy models.[6] While direct evidence for this compound's effect on these specific pathways in cardiovascular models is still emerging, its known target, HDAC9, is strongly associated with atherosclerosis and inflammation.[4] Furthermore, signaling cascades like PI3K-Akt and MAPK, which are crucial for cell survival and proliferation, are known to be influenced by HDAC activity and are central to the development of atherosclerosis and cardiac remodeling.[8]

Quantitative Data on this compound Efficacy in Cardiovascular Models

The following tables summarize the key quantitative findings from preclinical studies using this compound in models relevant to cardiovascular disease.

Table 1: Effects of this compound on Vascular Smooth Muscle Cells (VSMCs)

| Parameter | Cell Type | Treatment | Result | Reference |

|---|---|---|---|---|

| Proliferation | Human Saphenous Vein VSMCs | This compound | Inhibition of proliferation | [4] |

| Migration | Human Saphenous Vein VSMCs | This compound | Inhibition of migration | [4] |

| Contractile Protein Expression | Human Saphenous Vein VSMCs | this compound | Promotion of contractile proteins |[4] |

Table 2: In Vivo Efficacy of this compound in a Rodent Stroke Model

| Model | Species | Treatment Regimen | Outcome Measure | Result | Reference |

|---|---|---|---|---|---|

| Middle Cerebral Artery Occlusion (MCAO) | Sprague-Dawley Rat | 1, 4, 10, 16 mg/kg IP, 0.5h pre-ischemia | Infarct Volume | Dose-dependent reduction | [5][7] |

| MCAO | Sprague-Dawley Rat | 4 mg/kg IP | Endothelial Permeability | Counteracted abnormal permeability | [5][7] |

| MCAO | Sprague-Dawley Rat | 4 mg/kg IP | Tissue Kallikrein Expression | Significant upregulation | [5][7] |

| MCAO | Sprague-Dawley Rat | 4 mg/kg IP | Histone H2 Acetylation | Increased acetylation |[5][7] |

Table 3: Enzymatic Inhibitory Activity of this compound

| Target | IC50 | Assay Condition | Reference |

|---|

| Class IIa HDACs (HDAC4, 5, 7, 9) | Potent Inhibition | In vitro enzyme activity assay |[1] |

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section details the methodologies used in key studies investigating this compound.

In Vitro Vascular Smooth Muscle Cell (VSMC) Assays

-

Cell Culture: Human saphenous vein VSMCs are cultured in standard growth medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. Cells are maintained in a humidified incubator at 37°C and 5% CO₂.

-

Proliferation Assay: VSMCs are seeded in 96-well plates. After attachment, the cells are serum-starved for 24 hours to synchronize their cell cycles. Subsequently, cells are treated with this compound at various concentrations in the presence of a mitogen (e.g., PDGF or 10% FBS). Cell proliferation can be quantified after 48-72 hours using assays such as BrdU incorporation or direct cell counting (e.g., using a CyQUANT assay).

-

Migration Assay (Wound Healing/Scratch Assay): VSMCs are grown to confluence in 6-well plates. A sterile pipette tip is used to create a "scratch" or wound in the monolayer. The cells are then washed to remove debris and incubated with growth medium containing this compound. The rate of wound closure is monitored and photographed at 0 and 24 hours. The area of the wound is measured using image analysis software (e.g., ImageJ) to quantify cell migration.

-

Western Blotting for Protein Expression: VSMCs are treated with this compound for a specified duration (e.g., 24-48 hours). Cells are then lysed, and protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against proteins of interest (e.g., HDAC9, contractile proteins like SM22α, or loading controls like GAPDH). After incubation with HRP-conjugated secondary antibodies, bands are visualized using chemiluminescence.

Figure 3. Experimental workflow for VSMC proliferation assay.

In Vivo Rodent Model of Ischemic Stroke

-

Animal Model: Adult male Sprague-Dawley rats (250-300g) are used.[5] All procedures must be approved by an Institutional Animal Care and Use Committee.

-

Middle Cerebral Artery Occlusion (MCAO): Rats are anesthetized (e.g., with isoflurane). A midline neck incision is made, and the common carotid artery is exposed. A nylon monofilament suture with a rounded tip is inserted into the external carotid artery and advanced up the internal carotid artery to occlude the origin of the middle cerebral artery. After a period of occlusion (e.g., 90 minutes), the suture is withdrawn to allow reperfusion. Sham-operated animals undergo the same surgical procedure without the suture insertion.

-

This compound Administration: this compound, dissolved in a suitable vehicle (e.g., DMSO and saline), is administered via intraperitoneal (IP) injection at specified doses (e.g., 1, 4, 10, 16 mg/kg) 30 minutes prior to the induction of ischemia.[7]

-

Infarct Volume Assessment: 24 hours after MCAO, rats are euthanized, and their brains are rapidly removed. The brains are sectioned into 2mm coronal slices and stained with 2,3,5-triphenyltetrazolium chloride (TTC). TTC stains viable tissue red, leaving the infarcted area white. The infarct volume is then calculated by integrating the unstained areas across all slices, correcting for edema.

-

Immunohistochemistry: Brain sections are fixed, paraffin-embedded, and sliced. Following deparaffinization and antigen retrieval, sections are incubated with primary antibodies (e.g., against tissue kallikrein or acetylated histones). A secondary antibody conjugated to a reporter enzyme (e.g., HRP) is applied, followed by a chromogen substrate (e.g., DAB) to visualize the protein of interest. Staining intensity and the number of positive cells are quantified using microscopy and image analysis software.

Conclusion and Future Directions

This compound serves as an invaluable tool for dissecting the role of class IIa HDACs in cardiovascular disease. Preclinical evidence strongly suggests that selective inhibition of these enzymes has therapeutic potential in atherosclerosis and ischemic injury.[4][5] The data gathered from models utilizing this compound indicates that its mechanism involves modulating gene expression to inhibit detrimental cellular processes like VSMC proliferation and to protect endothelial function.

Future research should focus on:

-

Elucidating the precise non-histone targets of class IIa HDACs in cardiovascular cells.

-

Conducting long-term efficacy and safety studies of this compound or its analogs in more complex, chronic models of cardiovascular disease (e.g., atherosclerosis models in ApoE-/- mice).

-

Exploring the potential of this compound in other cardiovascular conditions, such as heart failure and pulmonary hypertension, where HDACs are known to play a role.

The continued investigation of this compound and the development of next-generation class IIa HDAC inhibitors hold significant promise for delivering novel epigenetic-based therapies for cardiovascular disease.

References

- 1. Inhibition of class IIa histone deacetylase activity by gallic acid, sulforaphane, this compound, and panobinostat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Mechanism of histone deacetylases in cardiac hypertrophy and its therapeutic inhibitors [frontiersin.org]

- 3. HDAC inhibition attenuates cardiac hypertrophy by acetylation and deacetylation of target genes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Neuroprotective mechanism of this compound, a selective class IIA histone deacetylase inhibitor, after cerebral ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Panhistone deacetylase inhibitors inhibit proinflammatory signaling pathways to ameliorate interleukin-18-induced cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotective mechanism of this compound, a selective class IIA histone deacetylase inhibitor, after cerebral ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Tmp269 and Immune System Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tmp269, a selective class IIa histone deacetylase (HDAC) inhibitor, and its role in modulating the immune system. The information presented is collated from preclinical research and is intended to inform further investigation and potential therapeutic development.

Core Mechanism of Action

This compound is a small molecule that selectively inhibits the enzymatic activity of class IIa HDACs, which include HDAC4, HDAC5, HDAC7, and HDAC9.[1][2][3] These enzymes play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on both histone and non-histone proteins.[4][5] By inhibiting these HDACs, this compound leads to an increase in protein acetylation, thereby altering cellular processes such as gene transcription, cell proliferation, and apoptosis.[4][6]

Quantitative Data on this compound Activity and Effects

The following tables summarize the quantitative data available on the inhibitory activity of this compound and its effects in various experimental models.

Table 1: Inhibitory Concentration (IC50) of this compound against Class IIa HDACs

| HDAC Isoform | IC50 (nM) |

| HDAC4 | 157[1][2][3] |

| HDAC5 | 97[1][2][3] |

| HDAC7 | 43[1][2][3] |

| HDAC9 | 23[1][2][3] |

Table 2: Effects of this compound on Viral Replication

| Virus | Cell Line | Concentration (µM) | Effect |

| Rabies Virus (RABV) | HEK-293T | 10, 20 | Significant dose-dependent inhibition of viral replication.[7] |

| Rabies Virus (RABV) | N2a, Vero, BHK-21 | 10, 20 | Significant dose-dependent reduction in M protein expression.[7][8] |

| Peste des Petits Ruminants Virus (PPRV) | Vero, Caprine Endometrial Epithelial Cells (EECs) | 10 | Significant suppression of viral replication.[9] |

Table 3: Anti-inflammatory Effects of this compound

| Model | Measurement | Effect of this compound |

| Rabies Virus Infection | Cytokine/Chemokine mRNA (qRT-PCR) | Downregulation of IL32, TNF, CCL2, CCL5, CCL20, CXCL3, CXCL8, CXCL10.[7][8] |

| Peste des Petits Ruminants Virus Infection | Cytokine/Chemokine mRNA (qRT-PCR) & Protein (ELISA) | Decreased expression of CCL2, CCL5, CCL7, CXCL8, and IL-6.[9] |

| LPS-induced Acute Lung Injury (in vivo) | Protein in Bronchoalveolar Lavage Fluid (BALF) | Markedly reduced protein extravasation.[10] |

| LPS-induced Acute Lung Injury (in vivo) | Inflammatory Cells in BALF | Significantly decreased number of inflammatory cells.[10] |

Table 4: Effects of this compound on Innate Immune Response Genes in Rabies Virus Infection

| Gene | Effect of this compound |

| IFN-α, IFN-β | Reduced transcription.[7] |

| Mx, ISG15, RSAD2, IFIT2 | Reduced transcription.[7] |

Table 5: Effects of this compound on Acute Myeloid Leukemia (AML) Cells

| Cell Line | Concentration (µM) | Effect |